Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine structure
944906-24-5 structure
Produktname:1-(pyrimidin-2-yl)ethan-1-amine
CAS-Nr.:944906-24-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977

1-(pyrimidin-2-yl)ethan-1-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(Pyrimidin-2-yl)ethanamine
    • 1-(Pyrimidin-2-yl)ethamine
    • 1-pyrimidin-2-ylethanamine
    • 1-PYRIMIDIN-2-YLETHYLAMINE
    • AM804589
    • SB45594
    • 944906-24-5
    • 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
    • FT-0715628
    • EN300-1072131
    • CS-0054426
    • AB59468
    • SCHEMBL310530
    • 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
    • MFCD10697373
    • J-503621
    • AKOS010037500
    • DTXSID70717779
    • α-Methyl-2-pyrimidinemethanamine (ACI)
    • 2-(1-Aminoethyl)pyrimidine
    • [1-(Pyrimidin-2-yl)ethyl]amine
    • (S)-1-(Pyrimidin-2-yl)ethan-1-amine
    • MFCD18632779
    • (R)-1-(2-Pyrimidinyl)ethanamine
    • (1R)-1-pyrimidin-2-ylethanamine
    • SY263077
    • SY382916
    • DB-023511
    • (S)-1-(2-Pyrimidinyl)ethanamine
    • 1-(pyrimidin-2-yl)ethan-1-amine
    • MDL: MFCD27922039
    • Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
    • InChI-Schlüssel: GVPDKCZQAZOFJX-UHFFFAOYSA-N
    • Lächelt: NC(C)C1N=CC=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 123.08000
  • Monoisotopenmasse: 123.079647300g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 78.4
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 51.8Ų
  • XLogP3: -0.5

Experimentelle Eigenschaften

  • PSA: 51.80000
  • LogP: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine Sicherheitsinformationen

1-(pyrimidin-2-yl)ethan-1-amine Zolldaten

  • HS-CODE:2933599090
  • Zolldaten:

    China Zollkodex:

    2933599090

    Übersicht:

    2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM165621-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
$916 2021-08-05
TRC
P997518-100mg
1-​(Pyrimidin-​2-​yl)​ethanamine
944906-24-5
100mg
$414.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-500MG
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
500MG
¥ 1,722.00 2023-04-12
Enamine
EN300-1072131-10g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
10g
$3034.0 2023-10-28
Ambeed
A758353-1g
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95+%
1g
$523.0 2024-04-16
A2B Chem LLC
AI01187-250mg
1-(Pyrimidin-2-yl)ethanamine
944906-24-5 95%+
250mg
$610.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125066-250mg
1-(Pyrimidin-2-yl)ethan-1-amine
944906-24-5 97%
250mg
¥2058.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-1g
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
1g
¥2794.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-250mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
250mg
¥1130.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2907-100mg
1-(pyrimidin-2-yl)ethan-1-amine
944906-24-5 95%
100mg
¥842.0 2024-04-16

1-(pyrimidin-2-yl)ethan-1-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Preparation of tetrazole substituted arylamides as P2X receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Referenz
Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide ;  pH 13
Referenz
Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
Referenz
Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists
, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
Referenz
Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment
, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
sfd18336
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
A21464
Reinheit:99%
Menge:1g
Preis ($):471.0